4'-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine
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Overview
Description
4’-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine is an organic compound belonging to the class of biphenyl derivatives. This compound is characterized by the presence of a methoxy group (-OCH3) at the 4’ position, a methyl group (-CH3) at the 4 position of the phenyl ring, and an amine group (-NH-) linking the phenyl and biphenyl moieties. It is known for its applications in various fields, including organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine typically involves the following steps:
Acylation Reaction: Anisidine undergoes an acylation reaction to introduce the methoxy group at the 4’ position.
Coupling Reaction: The acylated product is then subjected to a coupling reaction with 4-methylphenylboronic acid using a palladium catalyst under Suzuki-Miyaura coupling conditions.
Amination Reaction: The resulting biphenyl derivative is then aminated using aniline in the presence of a suitable base to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.
Scientific Research Applications
4’-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-donating properties.
Materials Science: Employed in the synthesis of advanced materials with unique optoelectronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Catalysis: Acts as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Mechanism of Action
The mechanism of action of 4’-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine involves its interaction with molecular targets through its functional groups. The methoxy and amine groups facilitate electron donation, enhancing the compound’s reactivity in various chemical processes. The biphenyl structure provides rigidity and stability, making it suitable for use in optoelectronic devices .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-4’-methylbiphenyl: Similar structure but lacks the amine group, making it less reactive in certain applications.
4-Methoxy-N-(4-methylphenyl)benzenesulfonamide: Contains a sulfonamide group instead of the biphenyl moiety, leading to different chemical properties and applications.
4-Methoxytriphenylamine: Contains an additional phenyl ring, providing different electronic properties and applications in organic electronics.
Uniqueness
4’-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1’-biphenyl]-4-amine is unique due to its combination of functional groups and biphenyl structure, which confer specific electronic and chemical properties. This makes it highly valuable in the fields of organic electronics and materials science .
Properties
CAS No. |
150781-14-9 |
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Molecular Formula |
C26H23NO |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)phenyl]-4-methyl-N-phenylaniline |
InChI |
InChI=1S/C26H23NO/c1-20-8-14-24(15-9-20)27(23-6-4-3-5-7-23)25-16-10-21(11-17-25)22-12-18-26(28-2)19-13-22/h3-19H,1-2H3 |
InChI Key |
KSRICBUVDAHMBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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